Product packaging for 1-Butyl-4,5-dichloro-1h-imidazole(Cat. No.:CAS No. 832154-99-1)

1-Butyl-4,5-dichloro-1h-imidazole

Cat. No.: B14219221
CAS No.: 832154-99-1
M. Wt: 193.07 g/mol
InChI Key: JOPLKBSVSJWKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-4,5-dichloro-1H-imidazole is a versatile nitrogen-containing heterocyclic compound of significant interest in medicinal and organic chemistry. This derivative features a dichloro-substituted imidazole core, a structure known for its diverse biological activities and role as a critical synthon in developing pharmacologically active molecules . The imidazole ring is a fundamental building block in many natural products and approved therapeutics, valued for its amphoteric nature and aromaticity, which contribute to improved solubility and binding interactions in drug design . Researchers utilize this specific compound as a key intermediate in synthesizing more complex molecules. Its structure is analogous to cores found in well-established antihypertensive drugs like losartan, positioning it as a valuable scaffold for investigating new cardiovascular agents . The dichloro and N-alkyl substituents on the imidazole ring allow for strategic functionalization, enabling the exploration of structure-activity relationships in drug discovery programs aimed at developing novel enzyme inhibitors . This product is intended for research applications in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10Cl2N2 B14219221 1-Butyl-4,5-dichloro-1h-imidazole CAS No. 832154-99-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

832154-99-1

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

1-butyl-4,5-dichloroimidazole

InChI

InChI=1S/C7H10Cl2N2/c1-2-3-4-11-5-10-6(8)7(11)9/h5H,2-4H2,1H3

InChI Key

JOPLKBSVSJWKOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC(=C1Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Butyl 4,5 Dichloro 1h Imidazole and Analogs

Strategies for Imidazole (B134444) Ring Construction and N-Alkylation

The formation of the N-substituted imidazole ring is a critical step that can be achieved through various synthetic routes. These strategies often involve the initial construction of the imidazole core followed by the introduction of the N-alkyl group, or a one-pot approach where all substituents are introduced concurrently.

Cyclocondensation Reactions in the Synthesis of N-Substituted Imidazoles

Cyclocondensation reactions are a cornerstone for the synthesis of the imidazole ring. A classic and widely used method is the Debus-Radziszewski imidazole synthesis, which involves the multicomponent reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. nih.gov A modification of this method, where a primary amine is used instead of ammonia, directly yields N-substituted imidazoles. nih.gov

These reactions typically proceed by the initial formation of a diimine from the dicarbonyl compound and ammonia/amine, which then condenses with the aldehyde to form the imidazole ring. nih.gov The reaction conditions can be optimized by using various catalysts and solvent systems to improve yields and reaction times.

ReactantsCatalyst/ReagentsSolventConditionsProductYield (%)
Benzil, Benzaldehyde, Ammonium (B1175870) acetate (B1210297)ZSM-11 zeoliteSolvent-free110 °C, 48 h2,4,5-Triphenyl-1H-imidazole95
Benzil, Benzaldehyde, Aniline, Ammonium acetateNano-TiCl4.SiO2EthanolReflux, 2.5 h1,2,4,5-Tetraphenyl-1H-imidazole75
Benzil, Benzaldehyde, Aminoethylpiperazine, Ammonium acetateSulphated yttriaEthanol80 °C, 10 h1-(2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethyl)piperazine92
Benzoin, Benzaldehyde, Ammonium acetateAmmonium FluorideSolvent-free110 °C, 45-60 min2,4,5-Triphenyl-1H-imidazole95

This table presents examples of cyclocondensation reactions for the synthesis of substituted imidazoles.

Regioselective N-Alkylation Approaches for Imidazole Rings

The introduction of an alkyl group onto the nitrogen of the imidazole ring is a crucial step in the synthesis of compounds like 1-butyl-4,5-dichloro-1H-imidazole. The regioselectivity of this reaction is a key consideration, as unsymmetrically substituted imidazoles can lead to a mixture of N1 and N3 alkylated products.

The synthesis of the target compound, this compound, is typically achieved through the N-alkylation of the precursor, 4,5-dichloro-1H-imidazole. This reaction is generally carried out using an alkylating agent such as butyl bromide in the presence of a base to deprotonate the imidazole nitrogen, thereby facilitating nucleophilic attack.

While a specific, detailed experimental protocol for the direct N-butylation of 4,5-dichloro-1H-imidazole is not extensively reported in readily available literature, the synthesis is highly feasible based on analogous reactions. For instance, a sustainable method for the N-1 alkylation of various imidazoles and benzimidazoles has been developed using an aqueous basic medium with a surfactant like SDS to overcome solubility issues. orgsyn.org This method has been shown to be effective for less reactive alkyl bromides, such as butyl bromide, at slightly elevated temperatures. orgsyn.org

Imidazole SubstrateAlkylating AgentBase/ReagentsSolventConditionsProductYield (%)
ImidazoleEthylchloroacetateK2CO3AcetoneRefluxEthyl 1H-imidazol-1-ylacetate-
BenzimidazoleButyl bromideNaOH/SDSWater60 °C1-Butyl-1H-benzimidazole90
2-MethylimidazoleBenzyl bromideNaOH/SDSWater60 °C1-Benzyl-2-methyl-1H-imidazole93
2,4,5-TriphenylimidazoleAllyl bromideNaOH/SDSWater60 °C, 20 min1-Allyl-2,4,5-triphenyl-1H-imidazole80

This table showcases examples of regioselective N-alkylation of imidazole and its derivatives.

One-Pot Multicomponent Reactions for Substituted Imidazole Synthesis

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles. These reactions allow for the formation of multiple bonds in a single operation without the need for isolating intermediates, thus simplifying the synthetic process and reducing waste.

The synthesis of 1,2,4,5-tetrasubstituted imidazoles is a prime example of the power of MCRs. These reactions typically involve the condensation of a 1,2-diketone (e.g., benzil), an aldehyde, a primary amine, and ammonium acetate. A variety of catalysts, including Lewis acids, Brønsted acids, and solid-supported catalysts, have been employed to promote these transformations under various conditions, including solvent-free and ultrasound irradiation. nih.govresearchgate.netresearchgate.net

DiketoneAldehydeAmineCatalyst/ReagentsSolventConditionsYield (%)
BenzilSubstituted BenzaldehydesAniline[Pyridine-SO3H]ClSolvent-free100 °C88-96
BenzilAromatic AldehydesPrimary Aromatic AmineNanocrystalline MgAl2O4EthanolUltrasonic irradiation, 60 °C85-98
BenzilAromatic AldehydesAnilineTetrabutylammonium peroxy disulfate (TBAPDS)Acetonitrile60-65 °C, 2-3 h77-96
BenzilAromatic AldehydesBenzylamineNano-TiCl4.SiO2Solvent-free110 °C, 2.5 h75

This table provides examples of one-pot multicomponent reactions for the synthesis of tetrasubstituted imidazoles.

Halogenation Protocols for Imidazole Scaffolds

The introduction of halogen atoms onto the imidazole ring is a key functionalization step for producing compounds like this compound. Directed halogenation strategies are employed to achieve the desired substitution pattern.

Directed Halogenation of Imidazole Rings

The direct halogenation of the imidazole ring can be challenging due to the electron-rich nature of the heterocycle, which can lead to multiple halogenations and side reactions. However, by carefully controlling the reaction conditions and the choice of halogenating agent, regioselective halogenation can be achieved.

For the synthesis of chlorinated imidazoles, reagents such as N-chlorosuccinimide (NCS) are commonly used. The reactivity of the imidazole ring towards halogenation is influenced by the substituents already present on the ring. The presence of deactivating groups can make subsequent halogenations more difficult. For instance, the chlorination of imidazole itself can lead to the formation of 4,5-dichloroimidazole (B103490).

SubstrateHalogenating AgentCatalyst/ReagentsSolventConditionsProduct
Imidazole N-oxidesTosyl chloride--Heat, 1 h2-Chloro-1-arylimidazoles
PyrazolesN-halosuccinimides (NXS)-CCl4 or WaterMild conditions4-Halopyrazoles
N-(3-methylbut-2-enyl)phthalimideN-chlorosuccinimide---N-(2-chloro-3-methylbut-2-enyl)phthalimide

This table illustrates examples of directed halogenation on imidazole and related azole rings.

Synthesis of 4,5-Dichloroimidazole as a Key Precursor

The compound 4,5-dichloro-1H-imidazole is a pivotal intermediate for the synthesis of this compound. It can be synthesized from imidazole through direct chlorination. One reported method involves the use of sodium hypochlorite (B82951) as the chlorinating agent. The reaction is influenced by the stoichiometry of the reagents, with an excess of the chlorinating agent favoring the formation of the dichloro-substituted product.

The synthesis of 4,5-dichloro-1H-imidazole has been achieved with yields around 50-55% using sodium hypochlorite. The presence of the first chlorine atom deactivates the ring, making the introduction of the second chlorine atom more challenging and preventing further chlorination to a significant extent.

Starting MaterialChlorinating AgentSolventConditionsProductYield (%)
ImidazoleSodium hypochloriteWaterRoom Temperature4,5-Dichloro-1H-imidazole~55

This table details the synthesis of the key precursor, 4,5-dichloroimidazole.

Site-Specific Chlorination Methods

The direct and site-specific chlorination of the imidazole ring is a crucial step in the synthesis of this compound. Achieving regioselectivity at the C-4 and C-5 positions of an N-alkylated imidazole requires carefully controlled reaction conditions to prevent over-chlorination or the formation of undesired isomers.

A common method for the chlorination of imidazole rings involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. Research has shown that the reactivity of this process can be significantly enhanced by the presence of hydrochloric acid in the reaction medium. This method is generally applicable to imidazoles where at least one of the C-2, C-4, or C-5 positions is a hydrogen atom. The reaction is typically carried out in an organic solvent that does not react with NCS, such as chloroform, ethyl acetate, or acetonitrile.

For the synthesis of this compound, a plausible route would involve the direct chlorination of 1-butyl-1H-imidazole. This would likely proceed in a stepwise manner, with the first chlorination occurring at either the C-4 or C-5 position, followed by the second at the remaining position. Controlling the stoichiometry of the chlorinating agent is critical. While direct synthesis protocols are not extensively detailed in readily available literature, related syntheses of chlorinated butyl-imidazoles provide strong evidence for its feasibility. For instance, the synthesis of compounds like [1-(4-Nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl] derivatives has been successfully reported, showcasing the stability and accessibility of N-butyl-chloro-imidazole scaffolds. These syntheses often involve multi-step processes where the imidazole core is constructed with the desired substitution pattern.

Furthermore, the use of 4,5-dichloro-1H-imidazole as a starting material for N-alkylation presents an alternative route. This compound, which can be used in the synthesis of silver N-heterocyclic carbene complexes, can be alkylated at the N-1 position with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) to yield the target molecule. This approach circumvents the challenges of direct and selective chlorination of the pre-alkylated imidazole.

Contemporary Synthetic Approaches

Modern synthetic chemistry emphasizes efficiency, speed, and sustainability. The following sections explore contemporary methods that align with these principles for the synthesis of N-butyl dichloroimidazoles and related compounds.

Microwave-Assisted Synthesis of N-Butyl Dichloroimidazoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that dramatically reduces reaction times, often from hours to minutes, while improving product yields and purity. This method has been successfully applied to the synthesis of various substituted imidazoles.

A notable example is the one-pot, microwave-assisted synthesis of 1-butyl-4,5-bis(4-chlorophenyl)-2-aryl-1H-imidazoles. tandfonline.com In this four-component reaction, a mixture of an aromatic aldehyde, butylamine, 1,2-bis(4-chlorophenyl)-1,2-ethanedione, and ammonium acetate is irradiated with microwaves in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). tandfonline.com This approach demonstrates the successful incorporation of a butyl group at the N-1 position of the imidazole ring under microwave conditions, yielding the desired product in a significantly shorter time (minutes) compared to conventional heating methods (hours). tandfonline.com

While this example produces an analog with chlorophenyl groups, the methodology is highly relevant and adaptable for the synthesis of this compound, likely by starting with a dichlorinated precursor instead of a diaryl diketone. The general advantages of MAOS, such as rapid and uniform heating, lead to cleaner reactions and easier purification, making it a highly attractive method for synthesizing imidazole derivatives. clockss.orgresearchgate.netasianpubs.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Imidazole Derivatives

Method Reaction Time Yield Conditions
Microwave-Assisted 3-10 minutes 81-92% 100-200W, 80-100°C
Conventional (Reflux) 10-36 hours 68-87% Reflux in ethanol

Data synthesized from studies on substituted imidazole synthesis. tandfonline.comnih.gov

Solvent-Free Reaction Conditions and Green Chemistry Principles in Imidazole Synthesis

Adherence to green chemistry principles is a growing priority in chemical synthesis, aiming to reduce waste and environmental impact. Solvent-free reaction conditions are a cornerstone of this approach. Many modern syntheses of imidazoles are performed under solvent-free conditions, often coupled with microwave irradiation or the use of solid supports. clockss.orgasianpubs.org

For instance, the synthesis of 2,4,5-trisubstituted imidazoles can be efficiently achieved by the condensation of a 1,2-diketone (like benzil), an aldehyde, and ammonium acetate under solvent-free conditions, catalyzed by a heterogeneous catalyst. mdpi.com This one-pot method offers numerous advantages, including high yields, simple setup, mild reaction conditions, and easy product isolation, thereby minimizing the use of hazardous organic solvents. asianpubs.org

The use of solid supports like silica (B1680970) gel or alumina (B75360) impregnated with reagents is another green technique. In the microwave-assisted synthesis of trisubstituted imidazoles, reactants can be adsorbed onto a solid support, and the reaction proceeds rapidly without any bulk solvent, simplifying the workup process to simple extraction and filtration. clockss.org These solvent-free and solid-support methodologies align with the principles of green chemistry and are applicable to the synthesis of a wide array of imidazole derivatives, including halogenated ones. nih.gov

Catalytic Methods in Imidazole Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. Both heterogeneous and metal-free catalytic systems have been developed for the synthesis of the imidazole framework.

Heterogeneous catalysts offer significant advantages in terms of operational simplicity, cost-effectiveness, thermal stability, and recyclability. rsc.org These catalysts can be easily separated from the reaction mixture, which is a key principle of green chemistry.

Several types of heterogeneous catalysts have been proven effective for the multicomponent synthesis of substituted imidazoles.

Zeolites : ZSM-11 zeolites, synthesized hydrothermally, have demonstrated high catalytic activity for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. These catalysts are reusable for multiple cycles without a significant loss in activity. rsc.org

Metal-Organic Frameworks (MOFs) : The chromium-based MOF, MIL-101(Cr), serves as a highly efficient heterogeneous catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles. This method works under solvent-free conditions and is characterized by short reaction times, high yields, and the need for only a small amount of catalyst. mdpi.com

Supported Metal Salts : Nickel chloride hexahydrate (NiCl₂·6H₂O) supported on acidic alumina is another effective heterogeneous catalyst for synthesizing 2,4,5-triaryl-imidazoles. researchgate.net

Table 2: Examples of Heterogeneous Catalysts in Imidazole Synthesis

Catalyst Reaction Type Conditions Key Advantages
ZSM-11 Zeolite 4-component synthesis of tetrasubstituted imidazoles Solvent-free Reusable, high yield, clean reaction profile. rsc.org
MIL-101(Cr) 3-component synthesis of trisubstituted imidazoles Solvent-free, 120°C Short reaction time (10 min), low catalyst loading, recyclable. mdpi.com

To avoid potential contamination of products with residual metals, which is a significant concern in the pharmaceutical industry, metal-free catalytic systems have been developed. These methods often rely on organocatalysts or non-metallic inorganic reagents.

For the synthesis of substituted imidazoles, several metal-free approaches have been reported:

Brønsted Acids : Solid-supported acids, such as silica-supported sulfuric acid (H₂SO₄-SiO₂) or fluoroboric acid (HBF₄–SiO₂), can effectively catalyze the multicomponent reaction to form trisubstituted and tetrasubstituted imidazoles. HBF₄–SiO₂ has been identified as a particularly effective catalyst for these transformations. rsc.org

Ionic Liquids : Acidic ionic liquids can serve as both the catalyst and the reaction medium for the synthesis of 2,4,5-trisubstituted imidazoles, often enhanced by ultrasound irradiation. These ionic liquids are often recyclable, adding to the green credentials of the method. researchgate.net

Organocatalysis : While not as extensively documented for the specific synthesis of this compound, the broader field of N-heterocycle synthesis is rich with examples of metal-free organocatalysis, which represents a promising avenue for future research in this area.

These advanced methodologies highlight the ongoing evolution in the synthesis of complex heterocyclic compounds like this compound, driven by the need for efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Functionalization and Core Formation

Transition metal catalysis represents a powerful and versatile tool in modern organic synthesis, enabling the efficient construction and functionalization of complex heterocyclic scaffolds like imidazoles. These methodologies, particularly those involving palladium, rhodium, and copper, facilitate reactions that are often difficult to achieve through traditional synthetic routes. They offer high degrees of selectivity, functional group tolerance, and atom economy, making them invaluable for creating diverse imidazole analogs. The application of these advanced methods allows for both the formation of the imidazole core itself and the direct functionalization of pre-existing imidazole rings through C-H activation and cross-coupling reactions.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been extensively applied to the functionalization of imidazole derivatives. These methods primarily involve the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the imidazole core.

One of the most powerful techniques is the direct C-H arylation of imidazoles. This approach avoids the pre-functionalization of the imidazole ring (e.g., halogenation or metallation), thereby streamlining the synthetic process. For instance, palladium catalysts have been successfully employed for the C4-H arylation of N-protected 2,5-disubstituted imidazoles with aryl halides. The choice of ligand is crucial for the success of these reactions, with specialized phosphine (B1218219) or phenanthroline ligands often being required to achieve high yields and regioselectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are also widely used for the synthesis of arylated and vinylated imidazoles. These reactions typically involve the coupling of a halogenated or metallated imidazole with a suitable organoboron, organotin, or organozinc reagent. For example, 4-iodo-1-tritylimidazole (B30481) can be converted into an organozinc or organotin reagent and subsequently coupled with various aryl and vinyl halides or triflates to yield 4-substituted imidazoles.

The following table summarizes representative palladium-catalyzed functionalization reactions for imidazole cores.

Reaction Type Catalyst/Ligand Substrates Product Type Key Features
Direct C-H ArylationPd(OAc)₂ / Phosphine LigandN-protected imidazole, Aryl bromideC-Arylated imidazoleDirect functionalization of C-H bond.
Suzuki CouplingPd(PPh₃)₄Halogenated imidazole, Arylboronic acidC-Arylated imidazoleWide substrate scope and functional group tolerance.
Stille CouplingPd(PPh₃)₄Halogenated imidazole, OrganostannaneC-Alkylated/Arylated imidazoleMild reaction conditions.
Negishi CouplingPdCl₂(dppf)Halogenated imidazole, Organozinc reagentC-Alkylated/Arylated imidazoleHigh reactivity of organozinc reagents.

This table presents a generalized summary of palladium-catalyzed reactions for the functionalization of imidazoles. Specific conditions and yields may vary depending on the exact substrates and ligands used.

Rhodium-Catalyzed Reactions

Rhodium catalysts have emerged as particularly effective for C-H activation and annulation reactions, enabling the construction of complex, polycyclic structures containing an imidazole moiety. These reactions often proceed with high regioselectivity, guided by a directing group on the imidazole substrate.

A notable application of rhodium catalysis is the oxidative annulation of imidazoles with alkynes. In these reactions, a rhodium(III) catalyst, often in the presence of a copper co-catalyst as an oxidant, facilitates a cascade of C-H activations and C-C bond formations. This leads to the construction of fused ring systems where the imidazole is incorporated into a larger aromatic structure. For example, the reaction of 1-phenyl-1H-imidazole with two equivalents of an alkyne can lead to the formation of complex benzo[ij]imidazo[2,1,5-de]quinolizine derivatives through multiple C-H activation steps. mdpi.comsigmaaldrich.com

Rhodium catalysts are also employed in the alkylation and alkenylation of imidazoles. nih.govnih.gov These transformations can be directed to specific positions on the imidazole ring, such as C2 or C5, depending on the nature of the directing group and the reaction conditions. Cationic rhodium(III) complexes have been shown to be effective for the direct olefination of imidazoles with activated olefins, providing access to C2-alkenylated products with high regio- and stereoselectivity. nih.gov

The table below provides an overview of typical rhodium-catalyzed reactions involving imidazoles.

Reaction Type Catalyst Substrates Product Type Key Features
Oxidative Annulation[Cp*RhCl₂]₂ / Cu(OAc)₂N-Aryl imidazole, AlkyneFused polycyclic imidazoleMultiple C-H activations and C-C bond formations. mdpi.comsigmaaldrich.com
Direct OlefinationCationic Rh(III) complexN-Directed imidazole, OlefinC-Alkenylated imidazoleHigh regio- and stereoselectivity. nih.gov
C-H AlkylationRh(I) or Rh(III) complexesN-Directed imidazole, AlkeneC-Alkylated imidazoleChelation-assisted C-H functionalization.

This table summarizes representative rhodium-catalyzed reactions for the functionalization and core extension of imidazoles. Specific conditions and yields are substrate-dependent.

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a cost-effective and versatile alternative to palladium and rhodium for certain transformations of imidazoles. Copper catalysis is particularly prominent in cross-coupling reactions for the formation of carbon-nitrogen and carbon-oxygen bonds, such as in the Ullmann condensation.

While less common for direct C-H functionalization of the imidazole core compared to palladium and rhodium, copper catalysts play a crucial role in the N-arylation and N-alkylation of imidazoles. For instance, the coupling of 4,5-dichloroimidazole with an alkyl halide to introduce the N-butyl group could potentially be facilitated by a copper catalyst, often in the presence of a suitable ligand like a diamine.

Copper can also be used in conjunction with other transition metals. In some palladium- or rhodium-catalyzed reactions, a copper salt is added as a co-catalyst, often to act as an oxidant to regenerate the active catalytic species. This is common in oxidative C-H functionalization reactions. mdpi.comsigmaaldrich.com

Reaction Type Catalyst/Ligand Substrates Product Type Key Features
N-Arylation (Ullmann)Cu(I) salts / LigandImidazole, Aryl halideN-Aryl imidazoleFormation of C-N bonds.
N-AlkylationCu(I) or Cu(II) saltsImidazole, Alkyl halideN-Alkyl imidazolePotential route for N-butylation.
Co-catalyst in C-H ActivationCu(OAc)₂ or other Cu salts--Acts as an oxidant to regenerate the primary catalyst (e.g., Rh(III)). mdpi.comsigmaaldrich.com

This table provides a summary of the roles of copper in the synthesis of functionalized imidazoles. The specific application and conditions can vary significantly.

Reactivity of the Imidazole Ring System

The imidazole ring possesses a unique electronic structure, having characteristics of both electron-rich pyrrole (B145914) and electron-deficient pyridine (B92270) within the same molecule. libretexts.org However, the introduction of halogen substituents dramatically alters this reactivity profile, rendering the ring electron-deficient and more susceptible to certain types of reactions while inhibiting others.

Electrophilic aromatic substitution is a hallmark reaction of many aromatic systems. However, for this compound, this type of reaction is significantly hindered. The imidazole ring itself exhibits varied reactivity at different positions; the C2 carbon is notably electron-deficient due to its position between two nitrogen atoms, making it resistant to electrophilic attack. The C4 and C5 positions, which are more electron-rich in unsubstituted imidazole, are blocked by chlorine atoms in the target molecule.

Furthermore, the two chlorine atoms exert a strong electron-withdrawing inductive effect, which deactivates the entire ring system towards attack by electrophiles. While the N-butyl group is weakly activating, its effect is insufficient to overcome the powerful deactivating effect of the two chlorine atoms. Consequently, electrophilic substitution reactions on this compound are not favored and would require harsh reaction conditions and highly reactive electrophiles, with a low expectation of success. The electron-withdrawing halogens activate the ring for electrophilic substitution at the 1-position, enabling alkylation, but this position is already occupied by the butyl group. masterorganicchemistry.com

Table 1: Comparative Reactivity Towards Electrophilic Aromatic Substitution

CompoundRing CharacteristicReactivity Towards Electrophiles
ImidazoleElectron-rich at C4/C5Readily undergoes substitution
PyridineElectron-deficientResistant to substitution
4,5-DichloroimidazoleStrongly electron-deficientHighly resistant to substitution
This compoundStrongly electron-deficientHighly resistant to substitution

This table provides a qualitative comparison of reactivity based on the electronic nature of the imidazole ring.

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of this compound makes its core susceptible to nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing groups (both the ring nitrogens and the chloro substituents) stabilizes the negative charge in the intermediate of an SNAr reaction, thereby facilitating the displacement of a leaving group.

In this molecule, the chlorine atoms at the C4 and C5 positions can act as leaving groups when attacked by a strong nucleophile. The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks one of the chlorinated carbon atoms, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rapid step, the chloride ion is eliminated, restoring the aromaticity of the ring. Research on related compounds, such as (4,5-dichloro-1H-imidazol-2-yl)methanol, indicates that the chlorine atoms can be substituted by other functional groups. nih.gov The regioselectivity of such reactions on similar dichloroheterocycles, like 2,3-dichloroquinoxaline, has been well-documented, often allowing for sequential substitutions. youtube.com

Table 2: Examples of Nucleophilic Substitution on Halogenated Heterocycles

SubstrateNucleophileProductReaction Type
2,4-DifluoronitrobenzeneAmines2-Amino-4-fluoronitrobenzeneSNAr
2,3-DichloroquinoxalineThiols2-Thio-3-chloroquinoxalineSNAr
4,5-Difluoro-1,2-dinitrobenzeneMorpholine4-Morpholino-5-fluoro-1,2-dinitrobenzeneSNAr

This table showcases examples from the literature on similar activated systems, illustrating the feasibility of nucleophilic aromatic substitution. youtube.com

Halogen-metal exchange is a powerful synthetic tool for the functionalization of halogenated aromatic and heteroaromatic compounds. This reaction is particularly useful for creating organometallic intermediates that can then react with a variety of electrophiles. For this compound, this reaction would typically involve treatment with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), at low temperatures.

The reaction proceeds via the formation of an "ate" complex, followed by the preferential exchange of one of the chlorine atoms for the metal. This generates a new organolithium species, 1-butyl-4-chloro-5-lithio-1H-imidazole (or its 4-lithio isomer), which is a potent nucleophile and base. This intermediate can be trapped with various electrophiles, allowing for the introduction of a wide range of substituents at the C4 or C5 position. This method circumvents the difficulties associated with direct electrophilic or nucleophilic substitution for introducing certain functional groups.

Mechanistic Pathways of Functionalization Reactions

The functionalization of the this compound core is pivotal for the synthesis of a diverse array of derivatives with potential applications in various fields of chemistry. The reactivity of this heterocyclic system is primarily dictated by the electron-withdrawing nature of the two chlorine atoms at the C4 and C5 positions and the presence of the butyl group at the N1 position. These features render the imidazole ring susceptible to specific types of reactions, mainly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Understanding the mechanistic pathways of these transformations is crucial for predicting reaction outcomes and designing synthetic routes to novel compounds.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The 4,5-dichloroimidazole ring is electron-deficient due to the inductive effect of the two chlorine atoms and the nitrogen atoms. This electronic characteristic makes the chlorinated carbon atoms (C4 and C5) electrophilic and thus susceptible to attack by nucleophiles. The generally accepted mechanism for this transformation is the nucleophilic aromatic substitution (SNAr) pathway. libretexts.orglibretexts.org

The SNAr mechanism typically proceeds in two steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile adds to one of the electron-deficient carbon atoms (C4 or C5) of the imidazole ring. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized over the imidazole ring and can be further stabilized by the electron-withdrawing substituents.

Elimination of the Leaving Group: In the second step, the leaving group, which is a chloride ion in this case, is expelled from the Meisenheimer complex. This step restores the aromaticity of the imidazole ring, leading to the formation of the substituted product.

The regioselectivity of the nucleophilic attack (i.e., whether the nucleophile attacks C4 or C5) can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. In many instances, a mixture of regioisomers may be obtained.

Below is an illustrative data table for a hypothetical SNAr reaction of this compound with a generic nucleophile (Nu-).

EntryNucleophile (NuH)BaseSolventTemperature (°C)Product(s)
1ThiophenolK2CO3DMF1001-Butyl-4-chloro-5-(phenylthio)-1H-imidazole & 1-Butyl-5-chloro-4-(phenylthio)-1H-imidazole
2MorpholineNaHTHF604-(1-Butyl-4-chloro-1H-imidazol-5-yl)morpholine & 4-(1-Butyl-5-chloro-1H-imidazol-4-yl)morpholine
3Sodium methoxide-Methanolreflux1-Butyl-4-chloro-5-methoxy-1H-imidazole & 1-Butyl-5-chloro-4-methoxy-1H-imidazole

(Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on general conditions for SNAr reactions on similar heterocyclic systems.)

Palladium-Catalyzed Cross-Coupling Pathways

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a milder alternative to traditional methods and exhibit high functional group tolerance. For this compound, reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be envisaged for the functionalization at the C4 and C5 positions.

The general catalytic cycle for these cross-coupling reactions, for instance, the Suzuki-Miyaura coupling, involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the chloro-substituted imidazole in an oxidative addition step. This involves the insertion of the palladium into the carbon-chlorine bond, leading to the formation of a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organoboron reagent (in the case of Suzuki coupling) transfers its organic group to the palladium center. This step, known as transmetalation, results in a new diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the coupled product from the diorganopalladium(II) complex. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand on the palladium catalyst is crucial for the efficiency and selectivity of the reaction, influencing the rates of the individual steps in the catalytic cycle.

Below is an illustrative data table for a hypothetical Suzuki-Miyaura cross-coupling reaction of this compound.

EntryBoronic Acid/EsterPalladium CatalystLigandBaseSolventProduct(s)
1Phenylboronic acidPd(OAc)2SPhosK3PO4Toluene/H2O1-Butyl-4-chloro-5-phenyl-1H-imidazole & 1-Butyl-5-chloro-4-phenyl-1H-imidazole & 1-Butyl-4,5-diphenyl-1H-imidazole
24-Methoxyphenylboronic acidPd2(dba)3XPhosCs2CO3Dioxane1-Butyl-4-chloro-5-(4-methoxyphenyl)-1H-imidazole & 1-Butyl-5-chloro-4-(4-methoxyphenyl)-1H-imidazole & 1-Butyl-4,5-bis(4-methoxyphenyl)-1H-imidazole
3Pyridine-3-boronic acidPdCl2(dppf)-Na2CO3DME/H2O3-(1-Butyl-4-chloro-1H-imidazol-5-yl)pyridine & 3-(1-Butyl-5-chloro-1H-imidazol-4-yl)pyridine & 3,3'-(1-Butyl-1H-imidazole-4,5-diyl)dipyridine

(Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on general conditions for palladium-catalyzed cross-coupling reactions on similar heterocyclic systems.)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for the presence and connectivity of the butyl group and the dichloro-substituted imidazole ring.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the butyl group and the single proton on the imidazole ring. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the adjacent nitrogen atoms and the chlorine substituents on the imidazole ring.

The protons of the n-butyl group typically appear as a set of coupled multiplets in the upfield region of the spectrum. The terminal methyl (CH₃) protons are expected to resonate as a triplet, while the methylene (B1212753) (CH₂) groups adjacent to the methyl group and to the nitrogen atom will appear as multiplets, specifically a sextet and a triplet, respectively. The methylene group directly attached to the nitrogen atom of the imidazole ring (N-CH₂) will be the most deshielded of the butyl protons due to the inductive effect of the nitrogen.

The single proton at the C2 position of the imidazole ring is anticipated to appear as a singlet in the downfield region of the spectrum. Its chemical shift would be significantly influenced by the aromatic character of the imidazole ring and the presence of the two chlorine atoms at the C4 and C5 positions.

Based on data for structurally similar compounds, the expected chemical shifts are summarized in the table below. researchgate.net

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
Imidazole C2-H~ 7.5 - 8.5Singlet
N-CH₂ (butyl)~ 3.9 - 4.2Triplet
N-CH₂-CH₂ (butyl)~ 1.7 - 2.0Multiplet
CH₂-CH₃ (butyl)~ 1.3 - 1.6Multiplet
CH₃ (butyl)~ 0.9 - 1.0Triplet

Interactive Data Table: The table above provides expected ¹H NMR chemical shifts for this compound based on analogous compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in the butyl group and the imidazole ring.

The carbon atoms of the imidazole ring are expected to resonate in the downfield region of the spectrum. The C2 carbon will likely appear at a chemical shift value typical for carbons in heterocyclic aromatic systems. The C4 and C5 carbons, being directly bonded to chlorine atoms, will have their chemical shifts significantly influenced by the halogen's electronegativity and will likely appear in a distinct region of the spectrum.

The carbon atoms of the butyl group will appear in the upfield region. The carbon atom directly attached to the nitrogen (N-CH₂) will be the most deshielded of the butyl carbons. The chemical shifts of the other butyl carbons will follow a predictable pattern, moving upfield as the distance from the nitrogen atom increases.

Predicted ¹³C NMR chemical shifts are presented in the following table, based on known data for similar imidazole structures. researchgate.net

Carbon Assignment Expected Chemical Shift (ppm)
Imidazole C2~ 135 - 145
Imidazole C4~ 115 - 125
Imidazole C5~ 110 - 120
N-CH₂ (butyl)~ 45 - 55
N-CH₂-CH₂ (butyl)~ 30 - 40
CH₂-CH₃ (butyl)~ 19 - 25
CH₃ (butyl)~ 10 - 15

Interactive Data Table: The table above outlines the expected ¹³C NMR chemical shifts for this compound, extrapolated from data on related compounds.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the butyl group to their corresponding carbon signals. The HMBC spectrum, on the other hand, shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the attachment of the butyl group to the nitrogen atom of the imidazole ring by observing correlations between the N-CH₂ protons and the C2 and C5 carbons of the imidazole ring.

While this compound is N-substituted and therefore does not exhibit the tautomerism seen in N-unsubstituted imidazoles, solid-state NMR could still provide valuable information. In the solid state, intermolecular interactions and crystal packing effects can influence the chemical shifts. Solid-state NMR could be used to study the molecular conformation and packing in the crystalline form of the compound, providing insights that are not available from solution-state NMR.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound would show characteristic absorption bands for the C-H bonds of the butyl group, the C=N and C=C bonds of the imidazole ring, and the C-Cl bonds.

The C-H stretching vibrations of the alkyl chain (butyl group) are expected to appear in the region of 2850-3000 cm⁻¹. The C-H stretching of the C2 proton on the imidazole ring would likely be observed around 3100-3150 cm⁻¹.

The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to fall in the 1500-1650 cm⁻¹ region. The C-N stretching vibrations would likely appear in the 1200-1350 cm⁻¹ range. The presence of the two chlorine atoms is expected to give rise to C-Cl stretching vibrations, which typically occur in the 600-800 cm⁻¹ region.

A summary of the expected characteristic FT-IR absorption bands is provided in the table below. icm.edu.pl

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretch (aromatic, imidazole C2-H)~ 3100 - 3150
C-H stretch (aliphatic, butyl)~ 2850 - 3000
C=N stretch (imidazole ring)~ 1600 - 1650
C=C stretch (imidazole ring)~ 1500 - 1580
C-N stretch~ 1200 - 1350
C-Cl stretch~ 600 - 800

Interactive Data Table: This table presents the expected characteristic FT-IR absorption bands for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. Although specific experimental mass spectra for this compound are not widely published in peer-reviewed literature, a theoretical analysis based on its structure allows for the prediction of its mass spectrometric behavior.

The molecular formula for this compound is C₇H₁₀Cl₂N₂. The presence of two chlorine atoms is significant, as it will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, owing to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The primary fragmentation pathways would likely involve the cleavage of the butyl group and the loss of chlorine atoms from the imidazole ring.

Key Predicted Fragmentation Pathways:

α-Cleavage: The most probable initial fragmentation is the loss of a propyl radical (•C₃H₇) via cleavage of the C-C bond beta to the imidazole nitrogen, leading to a prominent ion at m/z 163. This is a common pathway for N-alkyl heterocycles.

Loss of Butene: A McLafferty-type rearrangement could lead to the elimination of butene (C₄H₈), resulting in a fragment corresponding to 4,5-dichloro-1H-imidazole.

Loss of Butyl Radical: Cleavage of the N-C bond connecting the butyl group to the imidazole ring would result in the loss of a butyl radical (•C₄H₉), generating a dichloroimidazolyl cation.

Loss of Chlorine: Sequential loss of chlorine atoms (as •Cl radicals) from the molecular ion or subsequent fragments is also an anticipated pathway.

A summary of the predicted major fragments is presented in the table below.

Predicted Fragment Ion Proposed Formula Predicted m/z Fragmentation Pathway
[M]⁺[C₇H₁₀Cl₂N₂]⁺208/210/212Molecular Ion
[M - C₃H₇]⁺[C₄H₃Cl₂N₂]⁺163/165/167Loss of propyl radical
[M - C₄H₉]⁺[C₃H₁Cl₂N₂]⁺135/137/139Loss of butyl radical
[M - Cl]⁺[C₇H₁₀ClN₂]⁺173/175Loss of a chlorine radical

This table represents theoretically predicted fragmentation data.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. Therefore, the following sections provide a theoretical discussion of its likely solid-state characteristics based on the known structures of similar substituted imidazole compounds.

The molecular structure of this compound consists of a planar, aromatic imidazole ring substituted at the N1 position with a flexible n-butyl chain. The planarity of the five-membered imidazole ring is a result of its aromatic character.

Imidazole Ring: The ring itself is expected to be essentially planar, with bond angles and lengths typical for substituted imidazoles.

Butyl Chain: The n-butyl group possesses conformational flexibility due to free rotation around its C-C single bonds. In a crystalline state, it would likely adopt a low-energy, extended (anti-periplanar) conformation.

Torsion Angles: The key torsion angle is defined by the atoms C(5)-N(1)-C(1')-C(2') (where C(1') is the first carbon of the butyl chain). This angle dictates the orientation of the alkyl chain relative to the heterocyclic ring. In related structures of N-alkyl imidazoles, this angle can vary, often influenced by crystal packing forces. It is plausible that the butyl group would be oriented to minimize steric hindrance with the chlorine atom at the C5 position.

A hypothetical data table for key torsion angles is provided below, based on common conformations for N-alkyl heterocycles.

Torsion Angle Atoms Involved Predicted Value (°) Notes
τ₁C(5)-N(1)-C(1')-C(2')~90° to ±120°Orientation of the butyl chain relative to the ring plane.
τ₂N(1)-C(1')-C(2')-C(3')~180°An extended, anti-periplanar conformation is expected for the alkyl chain.
τ₃C(1')-C(2')-C(3')-C(4')~180°An extended, anti-periplanar conformation is expected for the alkyl chain.

This table contains theoretically predicted conformational data.

In the absence of strong hydrogen bond donors (like N-H or O-H groups), the crystal packing of this compound would be governed primarily by weaker intermolecular forces.

Weak Hydrogen Bonds: It is possible that weak C-H···N and C-H···Cl hydrogen bonds could play a role in stabilizing the crystal lattice. For instance, hydrogen atoms on the butyl chain or the imidazole C(2)-H could interact with the lone pair of the N(3) nitrogen atom or the chlorine substituents on neighboring molecules.

Dipole-Dipole Interactions: The molecule possesses a dipole moment due to the electronegative chlorine and nitrogen atoms. These interactions would influence the relative orientation of molecules within the crystal.

The interplay of these forces would define the final crystal system and space group, which cannot be determined without experimental diffraction data. The packing arrangement would likely involve interlocking of the butyl chains to maximize van der Waals contacts, with orientations that satisfy electrostatic interactions.

Spectroscopic Data

Comprehensive spectroscopic data for 1-Butyl-4,5-dichloro-1h-imidazole is not readily found in public databases or literature. The table below reflects this lack of specific experimental data.

TechniqueData
¹H NMR Data not available
¹³C NMR Data not available
Mass Spectrometry Data not available

Synthesis and Characterization

A specific, detailed synthetic protocol for 1-Butyl-4,5-dichloro-1h-imidazole is not explicitly described in the surveyed scientific literature. However, a plausible route can be inferred from general methods for the synthesis of N-substituted and halogenated imidazoles.

A likely synthetic pathway would involve a two-step process:

N-Alkylation of a Dichloroimidazole: The synthesis could start with commercially available 4,5-dichloroimidazole (B103490). sigmaaldrich.com This precursor would then be reacted with a butyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane, in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium carbonate, facilitates the deprotonation of the imidazole (B134444) nitrogen, which then acts as a nucleophile to displace the halide from the butyl group, forming the N-butyl bond. chemicalbook.com

Chlorination of N-Butylimidazole: Alternatively, the synthesis could begin with 1-butylimidazole (B119223), which can be prepared by reacting imidazole with a butyl halide. chemicalbook.commatrix-fine-chemicals.com The subsequent step would be the chlorination of the 1-butylimidazole ring. This can be challenging to perform with high regioselectivity. Reagents such as N-chlorosuccinimide (NCS) or elemental chlorine under specific conditions could be employed to introduce the two chlorine atoms at the 4 and 5 positions. sigmaaldrich.com

Computational Chemistry and Theoretical Modelling of 1 Butyl 4,5 Dichloro 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties, reactivity, and energetic landscape of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and associated characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. orientjchem.org It provides a balance between accuracy and computational cost, making it suitable for studying medium to large systems like 1-Butyl-4,5-dichloro-1H-imidazole. DFT studies can elucidate the optimized molecular geometry, charge distribution, and sites of chemical reactivity.

For a molecule like this compound, a DFT study, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would begin by optimizing the ground state geometry. bohrium.comresearchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The output provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters from a DFT Calculation This table illustrates the type of data obtained from a DFT geometry optimization. Actual values for this compound would require a specific computational study.

ParameterBond/AngleCalculated Value
Bond LengthN1-C2 (Å)-
Bond LengthC4-C5 (Å)-
Bond LengthC4-Cl (Å)-
Bond LengthC5-Cl (Å)-
Bond AngleC2-N1-C5 (°)-
Bond AngleN1-C5-C4 (°)-
Dihedral AngleC5-N1-C(Butyl)-C(Butyl) (°)-

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity. irjweb.comschrodinger.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO would also be distributed across the ring, influenced by the electronegative chlorine atoms. DFT calculations provide the energies of these orbitals (EHOMO and ELUMO) and allow for the visualization of their spatial distribution.

Table 2: Representative Frontier Molecular Orbital Data The following data, based on a related substituted heterocyclic compound researchgate.net, is representative of what a DFT calculation for this compound might yield.

ParameterValue (eV)
EHOMO (Highest Occupied Molecular Orbital Energy)-6.89
ELUMO (Lowest Unoccupied Molecular Orbital Energy)-2.06
Energy Gap (ΔE = ELUMO - EHOMO)4.83

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. These descriptors, rooted in conceptual DFT, help predict the molecule's tendency to act as an electrophile or a nucleophile. researchgate.netirjweb.com

Key descriptors include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

Chemical hardness (η) measures the resistance to a change in electron distribution. irjweb.com A high value of chemical hardness corresponds to a large HOMO-LUMO gap, indicating high stability. irjweb.com The electrophilicity index (ω) measures the energy stabilization when the molecule acquires additional electronic charge from the environment, indicating its capacity to act as an electrophile. researchgate.net

Table 3: Representative Global Reactivity Descriptors Values are derived from the representative HOMO/LUMO energies in Table 2 and are illustrative for this compound.

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO6.89
Electron Affinity (A)-ELUMO2.06
Electronegativity (χ)(I+A)/24.475
Chemical Hardness (η)(I-A)/22.415
Electrophilicity Index (ω)χ²/(2η)4.14

Prototropic tautomerism is a common phenomenon in heterocyclic compounds like imidazoles. researchgate.net For the parent 4,5-dichloro-1H-imidazole, the proton can reside on either of the two nitrogen atoms, leading to two possible tautomers. However, in this compound, the presence of the butyl group on the N1 nitrogen atom quenches this specific tautomerism.

Theoretical calculations are crucial for studying the tautomerism of the parent compound, 4,5-dichloro-1H-imidazole. By calculating the relative energies of the possible tautomers, computational methods can predict which form is more stable and by how much. researchgate.net Furthermore, these methods can map the potential energy surface for the interconversion between tautomers, allowing for the calculation of the energy barrier for the proton transfer reaction. This provides insight into the kinetics of the tautomerization process. researchgate.net

Non-covalent interactions, such as hydrogen bonding and π-stacking, play a vital role in the structure and function of molecular systems. rsc.orgnih.gov For this compound, several such interactions are conceivable.

Hydrogen Bonding: While the N1-proton is replaced by a butyl group, the pyridine-like nitrogen at the N3 position can act as a hydrogen bond acceptor. nih.gov In the presence of suitable donor molecules (like water or alcohols), it can form intermolecular hydrogen bonds. Computational studies can model these interactions, calculating their binding energies and geometric parameters.

π-Stacking: The electron-rich imidazole ring can participate in π-π stacking interactions with other aromatic rings. nih.gov These interactions are crucial in crystal packing and molecular recognition. The presence of chlorine atoms modifies the quadrupole moment of the imidazole ring, which can influence the geometry and strength of these stacking interactions, potentially favoring parallel-displaced or T-shaped arrangements over a simple face-to-face stack. rsc.orgresearchgate.net Theoretical methods like DFT with dispersion corrections (DFT-D) are essential for accurately describing these weak but significant interactions.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. uchicago.edu

For this compound, an MD simulation could provide valuable insights into:

Conformational Dynamics: The flexibility of the n-butyl chain can be explored. MD simulations can reveal the preferred conformations of the butyl group relative to the imidazole ring and the energy barriers for rotation around the C-C single bonds.

Solvation Structure: When simulated in a solvent (e.g., water or an organic solvent), MD can detail the arrangement of solvent molecules around the solute. It can characterize the structure of the solvation shells and analyze specific interactions like hydrogen bonding between the N3 atom and solvent molecules. nih.gov

Aggregate Behavior: In simulations with multiple molecules, MD can be used to study the tendency of this compound to self-associate through π-stacking or other non-covalent forces, providing a molecular-level understanding of its condensed-phase properties. mdpi.com

In Silico Studies of Molecular Properties

In silico research on imidazole derivatives generally focuses on several key molecular properties to predict their chemical behavior, stability, and potential applications. While specific peer-reviewed computational studies on this compound are not abundant in the public literature, the established methodologies for similar imidazole compounds provide a clear blueprint for how its properties would be investigated. tandfonline.combohrium.com Such studies typically involve geometry optimization of the molecule's three-dimensional structure, followed by the calculation of electronic and spectroscopic properties. researchgate.net

Molecular Geometry and Structural Parameters

The first step in any computational analysis is to determine the most stable conformation of the molecule, known as the ground-state geometry. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles of the entire structure, including the flexible butyl chain. DFT methods, often with a functional like B3LYP and a basis set such as 6-311G(d,p), are commonly employed for this purpose. tandfonline.comresearchgate.net The resulting geometry would reveal the precise spatial arrangement of the atoms, which is foundational for all other calculated properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. tandfonline.com For a compound like this compound, the electron-withdrawing chlorine atoms are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted imidazole. The butyl group, being an electron-donating group, would slightly counteract this effect.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in biological systems or for designing chemical reactions. The MEP map uses a color scale to denote different electrostatic potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net

Natural Bond Orbital (NBO) Analysis

Applications in Advanced Chemical Research

Role in Material Science and Polymer Chemistry

The incorporation of the 1-butyl-4,5-dichloro-1H-imidazole moiety into larger molecular structures can impart unique properties, leading to the development of advanced materials and functional polymers.

The presence of the butyl group in this compound could enhance its solubility in organic coatings and its hydrophobic nature, potentially improving the durability of the protective layer. While specific studies on this compound are not prevalent, the general principles of using imidazole (B134444) derivatives as corrosion inhibitors suggest its potential utility in creating advanced anticorrosive coatings.

Imidazole Derivative Application Metal/Alloy Protected Key Findings
Imidazole and its derivativesCarbon Steel, Copper, ZincAdsorption on the metal surface forms a protective barrier against corrosion. researchgate.net
Imidazole-based ionic liquidsCarbon SteelEffective in brackish water, with adsorption following the Langmuir isotherm model. mdpi.com

Functional polymers, which possess specific, tailorable properties, are at the forefront of materials science. sonar.ch Imidazole-containing monomers are valuable components in the synthesis of such polymers. For instance, 4-vinylimidazole has been successfully employed as a functional monomer in polymerization processes to create materials with specific recognition capabilities. mdpi.com

The structure of this compound, while not a vinyl-substituted monomer itself, can be chemically modified to be incorporated into polymer chains. The dichloro- functionality offers a reactive handle for further chemical transformations, allowing it to be integrated into a polymer backbone or attached as a pendant group. Such polymers could exhibit interesting properties for applications in organic electronics, where the electron-deficient nature of the dichlorinated imidazole ring might be exploited. Furthermore, imidazolium-functionalized polymers have been developed for self-healing materials in flexible electronic devices. researchgate.net

Functional Monomer/Unit Polymerization Method Application/Finding
4-Vinylimidazole (4VI)High dilution radical polymerizationUsed to create polymers for the specific detection of paraxanthine (B195701) in aqueous environments. mdpi.com
Imidazolium-based monomersUV-curingDevelopment of self-healing polymers for flexible electronic devices. researchgate.net

Catalytic Applications in Organic Synthesis

The imidazole core is central to the design of various catalytic systems, from organocatalysts to ligands for transition metal complexes.

While direct catalytic applications of N-hydroxyalkyl substituted imidazoles derived from this compound are not extensively documented, the broader family of N-alkylimidazole derivatives shows significant catalytic potential. The synthesis of N-alkylimidazoles is a well-established process, typically involving the reaction of an imidazole with an alkylating agent. google.com These compounds can serve as ligands in catalytic systems or as precursors to other catalytically active species.

A major application of N-substituted imidazoles is in the synthesis of imidazolium (B1220033) salts, which are the direct precursors to N-heterocyclic carbenes (NHCs). nih.govbeilstein-journals.orgbeilstein-journals.orgorientjchem.org NHCs have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. nih.gov

This compound can be readily quaternized to form an imidazolium salt. Subsequent deprotonation of this salt would yield a dichlorinated N-butyl substituted NHC. The electronic properties of this NHC would be significantly influenced by the two chlorine atoms, making it more electron-withdrawing than standard NHCs. This could have a profound effect on the reactivity and selectivity of metal complexes bearing this ligand in catalytic reactions such as C-C coupling and olefin metathesis. orientjchem.org

Imidazolium Salt Precursor Resulting NHC Ligand Catalytic Application
1,3-diaryl-imidazolium chloridesIPr, IMes, IXyLigands for transition-metal catalysis. nih.govbeilstein-journals.org
Imidazolium salts with functional groupsMultifunctional NHCsLigands for enantioselective synthesis. orientjchem.org
Methylene-, ethylene-, propylene- and pyridinyl-bridged bis(imidazolium) halidesChelating carbenesPalladium complexes for Mizoroki-Heck reaction. researchgate.net

Imidazole and its derivatives are excellent ligands for a wide array of metal ions, forming coordination complexes with diverse applications in catalysis and materials science. mdpi.comnih.govrsc.orgnih.gov The coordination of an imidazole ligand to a metal center can significantly alter the metal's electronic properties and reactivity. mdpi.com For example, cobalt porphyrin complexes with a pendant imidazole ligand have shown enhanced efficiency in the catalytic reduction of dioxygen. researchgate.net

This compound can act as a ligand, coordinating to metal ions through the unsubstituted nitrogen atom. The electron-withdrawing nature of the chloro substituents would modulate the electron-donating ability of the imidazole ring, which in turn would influence the properties of the resulting metal complex. This could lead to the development of novel catalysts with unique reactivity profiles. The coordination of such ligands with metals like cobalt, nickel, copper, and zinc is a promising strategy for designing new catalysts for reactions such as the oxidation of styrene. mdpi.com

Metal Complex Ligand Type Application/Finding
Co, Ni, Cu, Zn complexesImidazoleCatalytic oxidation of styrene. mdpi.com
Cobalt porphyrin complexPendant imidazoleEfficient catalytic reduction of dioxygen. researchgate.net
Co, Ni, Cu, Zn, Cd complexesBenzimidazole derivativeShowed antimicrobial activity. rsc.org
Various metal complexesBenzimidazole derivativesPotential as anti-cancer agents. nih.gov

Future Research Directions for 1 Butyl 4,5 Dichloro 1h Imidazole

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount for the broader availability and study of 1-Butyl-4,5-dichloro-1H-imidazole. While classical methods for imidazole (B134444) synthesis exist, future research should prioritize the development of novel pathways that offer improved yields, scalability, and environmental compatibility.

One promising avenue lies in the application of multicomponent reactions (MCRs) . These reactions, which combine three or more reactants in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govrsc.org Future studies could explore one-pot syntheses starting from readily available precursors like glyoxal (B1671930), a primary amine (n-butylamine), and a source of chlorine. The use of innovative catalysts, such as nano-magnesium aluminate spinel (MgAl₂O₄) or silica-supported tetrafluoroboric acid (HBF₄–SiO₂), could enhance reaction rates and selectivity, potentially leading to the direct formation of the target molecule under milder conditions. rsc.orgmdpi.com

Furthermore, the exploration of ultrasound-assisted organic synthesis presents another exciting frontier. Sonochemistry has been shown to accelerate reaction rates, improve yields, and reduce the need for harsh solvents in the synthesis of various imidazole derivatives. mdpi.com Investigating the application of ultrasonic irradiation to the synthesis of this compound could lead to more energy-efficient and environmentally friendly production methods.

Finally, building upon known syntheses of related compounds, such as 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde, researchers could devise new strategies. tandfonline.com For instance, a potential pathway could involve the direct dichlorination of a 1-butyl-1H-imidazole precursor, followed by purification and characterization. Each of these proposed pathways offers unique advantages and warrants thorough investigation to establish the most viable route for large-scale and research-quantity production.

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is fundamental for optimizing existing protocols and designing new applications. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms in detail.

For any newly developed synthetic pathway, in-situ spectroscopic monitoring (e.g., using ReactIR or process NMR) can provide invaluable real-time data on the formation of intermediates and byproducts. This information is critical for understanding the reaction kinetics and identifying rate-determining steps.

Moreover, detailed investigations into the role of catalysts in the synthetic process are essential. For instance, if a metal-based catalyst is employed, studies should aim to identify the active catalytic species, its coordination with the reactants, and its turnover-limiting steps. Understanding the catalyst's mode of action will enable the rational design of more efficient and robust catalytic systems.

The reactivity of the this compound molecule itself also warrants further study. Investigations into its susceptibility to nucleophilic aromatic substitution at the chlorinated positions, for example, could open doors to further functionalization and the creation of a library of novel derivatives with tailored properties.

Development of New Applications in Materials and Catalysis

The unique combination of a butyl chain, which imparts lipophilicity, and a dichlorinated imidazole core, which can participate in various interactions, makes this compound a promising candidate for applications in materials science and catalysis.

In the realm of materials science , this compound could serve as a key building block for novel functional materials. For instance, its structure is conducive to the formation of ionic liquids (ILs) . By quaternizing the N-3 nitrogen of the imidazole ring, a new class of imidazolium (B1220033) salts with specific properties could be synthesized. rsc.org These ILs could be explored for applications as solvents in green chemistry, electrolytes in electrochemical devices, or as extraction agents. Furthermore, the imidazole moiety can act as a ligand for the construction of metal-organic frameworks (MOFs) . rsc.org The resulting MOFs could exhibit interesting properties for gas storage, separation, or sensing applications.

As a catalyst or ligand in catalysis , this compound holds considerable potential. The nitrogen atoms in the imidazole ring can coordinate with metal centers, making it a candidate for use in various catalytic transformations. The electron-withdrawing nature of the chlorine atoms could modulate the electronic properties of the metal center, potentially enhancing its catalytic activity or selectivity. Future research could explore its use in cross-coupling reactions, hydrogenations, or oxidations.

Continued Application of Advanced Computational Methodologies

Computational chemistry offers a powerful toolkit for predicting the properties of molecules and guiding experimental research. For this compound, the continued and expanded use of advanced computational methodologies is a critical component of future research.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures (e.g., NMR and IR spectra). nih.gov These calculations can also be used to model reaction pathways and determine the transition state energies, providing insights into reaction mechanisms and kinetics.

Furthermore, computational screening can accelerate the discovery of new applications. For example, molecular docking simulations can be used to predict the binding affinity of this compound and its derivatives to various biological targets, guiding the design of new potential therapeutic agents. nih.gov Similarly, computational models can be used to predict the properties of materials derived from this compound, such as the gas sorption properties of a hypothetical MOF or the transport properties of a novel ionic liquid. mdpi.com

By integrating these computational approaches with experimental work, researchers can adopt a more rational and efficient approach to exploring the full potential of this compound, from optimizing its synthesis to discovering novel and impactful applications.

Q & A

Q. Table 1: Comparative Synthesis Routes

MethodReaction ConditionsYield (%)Key Advantages
Nickel-catalyzedRT, 12–24 h, inert atmosphere60–75Functional group tolerance
Acid-mediated cyclizationReflux, 6–8 h, HCl catalyst45–65Scalability

Advanced: How can crystallographic refinement tools like SHELX improve structural characterization of halogenated imidazoles?

Methodological Answer:
SHELX software (e.g., SHELXL) is critical for refining crystal structures, particularly for halogen-heavy compounds:

  • Hydrogen bonding analysis : SHELX integrates graph-set analysis to map hydrogen-bonding networks, essential for understanding packing motifs in crystals (e.g., Cl···Cl interactions in 1-butyl-4,5-dichloro derivatives) .
  • Twinned data refinement : SHELXL’s twin-law algorithms resolve challenges in datasets with overlapping reflections, common in low-symmetry imidazole crystals .

Q. Table 2: SHELX Applications in Imidazole Studies

ToolFunctionExample Use Case
SHELXLSmall-molecule refinementPositional disorder resolution
SHELXDPhase determinationHeavy-atom location in Cl-substituted crystals

Basic: What spectroscopic techniques are optimal for confirming the substitution pattern in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ (butyl chain) and aromatic carbons. Chlorine-induced deshielding shifts (~7–9 ppm for C4/C5) confirm substitution .
  • IR spectroscopy : C-Cl stretches appear at 550–600 cm⁻¹, while N-H stretches (imidazole ring) occur at 3200–3400 cm⁻¹ .

Q. Table 3: Spectral Signatures

TechniqueKey PeaksStructural Insight
¹³C NMRδ 120–125 ppm (C4/C5)Chlorine substitution sites
IR550–600 cm⁻¹ (C-Cl)Halogen presence

Advanced: How can factorial design optimize reaction conditions for synthesizing chloro-imidazoles?

Methodological Answer:
Factorial design systematically tests variables (e.g., temperature, catalyst loading) to maximize yield and purity:

  • Two-factor design : Vary Cl₂ concentration and reaction time to identify interactions affecting halogenation efficiency .
  • Response surface modeling : Predict optimal conditions (e.g., 45°C, 8 h) using software like Design-Expert® .

Q. Table 4: Factorial Design Parameters

FactorLevels TestedResponse Variable
Temperature (°C)30, 45, 60Yield (%)
Cl₂ Equivalents1.0, 1.5, 2.0Purity (HPLC)

Advanced: How to resolve contradictions in reactivity data for this compound derivatives?

Methodological Answer:
Discrepancies in reactivity (e.g., unexpected byproducts) require:

  • Mechanistic validation : Use DFT calculations (B3LYP/6-31G*) to model reaction pathways and identify intermediates .
  • Cross-validation with LC-MS : Detect trace intermediates (e.g., dechlorinated species) to refine proposed mechanisms .

Q. Key Steps :

Replicate experiments under inert conditions to rule out atmospheric interference.

Compare kinetic data (e.g., Arrhenius plots) across studies to isolate temperature-dependent effects .

Basic: What safety protocols are critical when handling chloro-substituted imidazoles?

Methodological Answer:

  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile Cl byproducts .
  • PPE : Nitrile gloves and splash goggles to prevent dermal contact, as chlorinated compounds are often irritants .

Advanced: How do hydrogen-bonding networks influence the solubility of this compound?

Methodological Answer:
Graph-set analysis (Etter’s formalism) reveals that Cl···H-N interactions create rigid lattices, reducing solubility in polar solvents. Mitigation strategies include:

  • Co-crystallization : Introduce H-bond donors (e.g., carboxylic acids) to disrupt tight packing .
  • Solvent screening : Use DMSO or DMF, which compete with Cl-based H-bonds .

Advanced: What computational tools predict the bioactivity of halogenated imidazoles?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., antimicrobial enzymes) using optimized conformers from Gaussian 09 .
  • ADMET prediction (SwissADME) : Assess logP and bioavailability to prioritize derivatives for in vitro testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.